Cas no 60588-81-0 ((3-Chloropyridin-2-yl)methanol)

(3-Chloropyridin-2-yl)methanol structure
60588-81-0 structure
Product Name:(3-Chloropyridin-2-yl)methanol
CAS No:60588-81-0
MF:C6H6ClNO
MW:143.570940494537
MDL:MFCD11110226
CID:1011734
PubChem ID:10486967
Update Time:2025-11-01

(3-Chloropyridin-2-yl)methanol Chemical and Physical Properties

Names and Identifiers

    • (3-Chloropyridin-2-yl)methanol
    • 3-Chloro-2-pyridinemethanol
    • 3-Chlor-2-hydroxymethylpyridin
    • 3-chloro-2-hydroxy-methyl-pyridine
    • 3-CHLOROPYRIDINE-2-METHANOL
    • 3-Chloro-2-hydroxymethylpyridine
    • 3-CHLORO-2-(HYDROXYMETHYL)PYRIDINE
    • 2-Pyridinemethanol, 3-chloro-
    • 3-chloro-2-hydroxymethyl-pyridine
    • VCJIRTWLMWNXEA-UHFFFAOYSA-N
    • (3-Chloro-pyridin-2-yl)-methanol
    • STL555400
    • BBL101604
    • (3-CHLORO-2-PYRIDYL)METHANOL
    • AB63515
    • WT82044
    • RP09882
    • AK133056
    • ST2414269
    • A
    • A868935
    • DB-353376
    • DTXSID60440625
    • EN300-305135
    • SCHEMBL2082784
    • AMY8066
    • CS-W019890
    • 60588-81-0
    • SY102632
    • MFCD11110226
    • J-501204
    • GE-0733
    • AKOS005765944
    • MDL: MFCD11110226
    • Inchi: 1S/C6H6ClNO/c7-5-2-1-3-8-6(5)4-9/h1-3,9H,4H2
    • InChI Key: VCJIRTWLMWNXEA-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CN=C1CO

Computed Properties

  • Exact Mass: 143.01400
  • Monoisotopic Mass: 143.0137915g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 89.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 33.1
  • XLogP3: 0.6

Experimental Properties

  • Density: 1.324±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 234.9±25.0 ºC (760 Torr),
  • Flash Point: 95.9±23.2 ºC,
  • Solubility: Dissolution (37 g/l) (25 º C),
  • PSA: 33.12000
  • LogP: 1.22730

(3-Chloropyridin-2-yl)methanol Security Information

  • HazardClass:IRRITANT

(3-Chloropyridin-2-yl)methanol Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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(3-Chloropyridin-2-yl)methanol Suppliers

Amadis Chemical Company Limited
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(CAS:60588-81-0)(3-Chloropyridin-2-yl)methanol
Order Number:A868935
Stock Status:in Stock
Quantity:10g/5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:14
Price ($):348.0/181.0
Email:sales@amadischem.com

Additional information on (3-Chloropyridin-2-yl)methanol

Recent Advances in the Study of (3-Chloropyridin-2-yl)methanol (CAS: 60588-81-0) in Chemical Biology and Pharmaceutical Research

(3-Chloropyridin-2-yl)methanol (CAS: 60588-81-0) is a key intermediate in the synthesis of various biologically active compounds, particularly in the development of agrochemicals and pharmaceuticals. Recent studies have highlighted its utility in the construction of heterocyclic scaffolds, which are pivotal in drug discovery. This research brief consolidates the latest findings on the compound's applications, synthetic methodologies, and biological relevance, offering insights for researchers in the field.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of (3-Chloropyridin-2-yl)methanol as a precursor in the synthesis of novel pyridine-based kinase inhibitors. The research team employed a palladium-catalyzed cross-coupling reaction to functionalize the pyridine ring, yielding compounds with potent inhibitory activity against EGFR and VEGFR-2. The study underscored the compound's versatility in medicinal chemistry, particularly in targeting oncogenic signaling pathways.

In the agrochemical sector, (3-Chloropyridin-2-yl)methanol has been utilized in the development of next-generation neonicotinoid analogs. A recent patent (WO2023056321) disclosed its incorporation into insecticidal agents with improved selectivity and reduced environmental toxicity. The modified compounds exhibited enhanced binding affinity to insect nicotinic acetylcholine receptors while minimizing off-target effects on pollinators, addressing critical concerns in sustainable agriculture.

Advances in synthetic methodologies have also been reported. A 2024 Organic Letters publication detailed a novel asymmetric reduction protocol for the efficient production of enantiomerically pure (3-Chloropyridin-2-yl)methanol derivatives. Using a chiral ruthenium catalyst, researchers achieved >99% ee, enabling the exploration of stereospecific biological effects. This breakthrough has significant implications for the development of chiral pharmaceuticals where the compound serves as a building block.

Pharmacokinetic studies have revealed interesting properties of (3-Chloropyridin-2-yl)methanol derivatives. Molecular modeling simulations published in Bioorganic Chemistry (2023) demonstrated that the chloropyridine moiety contributes to improved blood-brain barrier penetration, making it valuable for CNS-targeted drug development. Several derivatives are currently in preclinical evaluation for neurodegenerative disorders, with preliminary data showing promising neuroprotective effects.

The compound's safety profile has been a focus of recent regulatory research. A comprehensive toxicological assessment (EPA 2024) confirmed that (3-Chloropyridin-2-yl)methanol exhibits low acute toxicity (LD50 > 2000 mg/kg in rodents) and minimal genotoxic potential, supporting its continued use in various applications. However, researchers emphasize the need for proper handling due to its potential as a mild irritant.

Looking forward, the unique structural features of (3-Chloropyridin-2-yl)methanol continue to inspire innovation across multiple domains. Its role in PROTAC (Proteolysis Targeting Chimera) development is particularly noteworthy, with several research groups exploiting its ability to form stable linkages between target proteins and E3 ubiquitin ligases. As synthetic methodologies evolve and biological understanding deepens, this compound is poised to remain a valuable tool in chemical biology and drug discovery pipelines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:60588-81-0)(3-Chloropyridin-2-yl)methanol
A868935
Purity:99%/99%
Quantity:10g/5g
Price ($):348.0/181.0
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